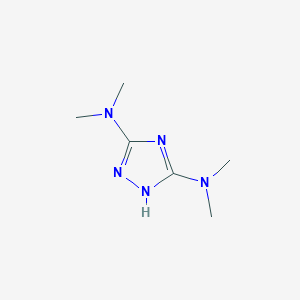

3,5-Bis(dimethylamino)-1H-1,2,4-triazole

Beschreibung

Eigenschaften

IUPAC Name |

3-N,3-N,5-N,5-N-tetramethyl-1H-1,2,4-triazole-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N5/c1-10(2)5-7-6(9-8-5)11(3)4/h1-4H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGXKXPPLXDJBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NN1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3,5-Bis(dimethylamino)-1H-1,2,4-triazole chemical properties

An In-Depth Technical Guide to 3,5-Bis(dimethylamino)-1H-1,2,4-triazole

Executive Summary: This document provides a comprehensive technical overview of 3,5-Bis(dimethylamino)-1H-1,2,4-triazole, a heterocyclic compound belonging to the functionally significant 1,2,4-triazole class. While specific experimental data on this particular molecule is limited in published literature, this guide synthesizes available information on its core chemical and physical properties, alongside a scientifically-grounded discussion of its predicted spectroscopic profile, potential synthetic pathways, and likely reactivity. The 1,2,4-triazole scaffold is a cornerstone in modern pharmacology, featuring in numerous antifungal, anticancer, and anticonvulsant drugs.[1] This guide leverages the well-established chemistry of this class to provide valuable insights for researchers, scientists, and drug development professionals interested in the potential of novel substituted triazoles.

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This structural motif is of paramount importance in medicinal chemistry and materials science due to its unique combination of properties.[2][3] The triazole core is metabolically stable, capable of participating in hydrogen bonding, and possesses a dipole moment that facilitates strong and specific interactions with biological targets.[4] Consequently, this scaffold is present in a wide array of clinically approved drugs, including the antifungal agents fluconazole and itraconazole, and the non-steroidal anticancer drugs letrozole and anastrozole.[1][5]

Derivatives of 1,2,4-triazole are explored for a vast range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][6] The strategic placement of substituents on the triazole ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and target affinity, making it a versatile building block in drug discovery.[4][7]

Molecular Identity and Core Properties

3,5-Bis(dimethylamino)-1H-1,2,4-triazole is a symmetrically substituted triazole. Its identity is defined by the following core identifiers and computed physicochemical properties, which are crucial for predicting its behavior in various chemical and biological systems.

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 3-N,3-N,5-N,5-N-tetramethyl-1H-1,2,4-triazole-3,5-diamine | [8] |

| Molecular Formula | C₆H₁₃N₅ | [8] |

| Molecular Weight | 155.20 g/mol | [8] |

| Canonical SMILES | CN(C)C1=NC(=N[NH]1)N(C)C | [8] |

| InChI Key | JJGXKXPPLXDJBG-UHFFFAOYSA-N | [8] |

Physicochemical Properties

The following table summarizes key computed properties that influence the molecule's pharmacokinetics and pharmacodynamics.

| Property | Value | Significance & Interpretation |

| XLogP3 | 0.9 | [8] |

| Polar Surface Area (PSA) | 48.1 Ų | [8] |

| Hydrogen Bond Donors | 1 | [8] |

| Hydrogen Bond Acceptors | 5 | [8] |

| Rotatable Bond Count | 2 | [8] |

The positive XLogP3 value suggests a moderate degree of lipophilicity, while the polar surface area indicates potential for good membrane permeability. The presence of a single hydrogen bond donor (the N-H of the triazole ring) and multiple acceptor sites (the ring and dimethylamino nitrogens) suggests the molecule can engage in specific hydrogen bonding interactions with biological targets.

Molecular Structure

The chemical structure of 3,5-Bis(dimethylamino)-1H-1,2,4-triazole is fundamental to understanding its properties.

Caption: Chemical structure of 3,5-Bis(dimethylamino)-1H-1,2,4-triazole.

Proposed Synthesis and Reactivity

Conceptual Synthetic Workflow

A logical approach involves the condensation and cyclization of a guanidine derivative with a hydrazine-based precursor. The electron-rich nature of the dimethylamino groups would likely influence the reaction conditions required for efficient cyclization.

Caption: Proposed workflow for the synthesis of the target compound.

Predicted Reactivity

The chemical reactivity of 3,5-Bis(dimethylamino)-1H-1,2,4-triazole is governed by its key functional groups:

-

1,2,4-Triazole Ring: The aromatic ring is generally stable but possesses an amphoteric character.[9] The ring nitrogens can be protonated in acidic media, while the N-H proton is acidic and can be removed by a strong base, allowing for N-alkylation or other substitutions at the N1 position.

-

Dimethylamino Groups: These are strong electron-donating groups that increase the electron density of the triazole ring, potentially affecting its aromaticity and susceptibility to electrophilic attack. The nitrogen atoms of these groups are also basic and can be protonated.

-

N-H Proton: This proton is the primary site for hydrogen bond donation and can be readily substituted, providing a handle for further chemical modification and derivatization.

Potential Applications and Future Research

Given the extensive biological activities associated with the 1,2,4-triazole scaffold, 3,5-Bis(dimethylamino)-1H-1,2,4-triazole represents an intriguing candidate for further investigation.

-

Medicinal Chemistry: The core structure is a validated pharmacophore. The dimethylamino substituents may enhance aqueous solubility and offer unique steric and electronic properties for binding to enzyme active sites. Its potential as an antifungal, anticancer, or anti-inflammatory agent warrants exploration.[10]

-

Coordination Chemistry: Like other triazoles, this compound could serve as a multidentate ligand for coordinating with metal ions.[9] The resulting metal-organic frameworks or complexes could have applications in catalysis or materials science.

-

Agrochemicals: Substituted aminotriazoles have found use as herbicides and plant growth regulators.[11]

Future Research: The primary directive for future work is the experimental validation of this compound's properties. This includes:

-

Development and Optimization of a Synthetic Protocol: A robust and scalable synthesis is the first critical step.

-

Full Spectroscopic Characterization: Acquiring and interpreting NMR, IR, and Mass Spectrometry data to confirm the structure.

-

Biological Screening: Testing the compound in a panel of assays (e.g., antifungal, antibacterial, cytotoxicity) to identify potential therapeutic applications.

-

Derivatization Studies: Using the reactive N-H site to create a library of related compounds for structure-activity relationship (SAR) studies.

References

-

PubChem. (n.d.). 3,5-Bis(dimethylamino)-1H-1,2,4-triazole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Diamino-1,2,4-triazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Demirbas, N., et al. (2006). Synthesis of New Bis-1,2,4-Triazole Derivatives. Molecules. Retrieved from [Link]

-

SciSpace. (2006). Synthesis of new bis-1,2,4-triazole derivatives. Retrieved from [Link]

-

Dolzhenko, A. V., et al. (2020). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-1,2,4-Triazole, 3,5-dimethyl- (CAS 7343-34-2). Retrieved from [Link]

-

AIP Publishing. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. Retrieved from [Link]

-

Al-Azzawi, A. M., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry. Retrieved from [Link]

-

Kaplaushenko, A., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

ResearchGate. (2021). State of The Art on the Field of Amino-1,2,4-Triazoles Industrial Application. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of 3,5-disubstituted 1,2,4-triazoles containing an amino group. Retrieved from [Link]

-

MDPI. (2008). Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Synthesis, molecular docking, and ADME analysis of a series of 4-amino-3,5-dimethyl-1,2,4-triazole derivatives. Pharmacia. Retrieved from [Link]

-

Gotsulya, A., et al. (2022). SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. Journal of Faculty of Pharmacy of Ankara University. Retrieved from [Link]

-

MDPI. (2023). Synthesis of a New Bis(1,2,4-Triazole) Derivative with Antimicrobial Activity. Retrieved from [Link]

-

ResearchGate. (2010). 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 3. researchgate.net [researchgate.net]

- 4. elar.urfu.ru [elar.urfu.ru]

- 5. mdpi.com [mdpi.com]

- 6. chemmethod.com [chemmethod.com]

- 7. Synthesis, molecular docking, and ADME analysis of a series of 4-amino-3,5-dimethyl-1,2,4-triazole derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 8. 3,5-Bis(dimethylamino)-1H-1,2,4-triazole | C6H13N5 | CID 5188367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 10. Erişim Engellendi [dspace.ankara.edu.tr]

- 11. researchgate.net [researchgate.net]

Technical Monograph: Synthesis and Characterization of 3,5-Bis(dimethylamino)-1H-1,2,4-triazole

Executive Summary

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry and high-energy density materials (HEDMs). The specific derivative 3,5-bis(dimethylamino)-1H-1,2,4-triazole represents a unique chemical space where the electron-donating dimethylamino groups significantly modulate the electron density of the triazole ring. This modification alters pKa, lipophilicity, and coordination ability compared to the parent 3,5-diamino-1,2,4-triazole (guanazole).

This guide provides a definitive technical workflow for the synthesis of this compound. Unlike generic procedures, this protocol addresses the specific challenges of regioselectivity and the handling of volatile nucleophiles.

Retrosynthetic Analysis & Strategic Design

The synthesis of fully substituted aminotriazoles presents a regiochemical challenge: distinguishing between the exocyclic amino nitrogens and the endocyclic ring nitrogens.

Strategic Routes

-

Route A: Nucleophilic Aromatic Substitution (

) (Recommended)-

Mechanism: Displacement of halogens on a 3,5-dihalo-1,2,4-triazole precursor by dimethylamine.

-

Rationale: The 1,2,4-triazole ring, particularly when halogenated, is sufficiently electron-deficient to undergo

reactions. This route avoids the over-alkylation of ring nitrogens often seen in direct alkylation methods.

-

-

Route B: Reductive Methylation (Eschweiler-Clarke)

-

Mechanism: Methylation of 3,5-diamino-1,2,4-triazole using formaldehyde and formic acid.

-

Risk: High probability of quaternary ammonium salt formation or ring alkylation (N1/N2/N4), leading to complex mixtures.

-

Decision: This guide details Route A as the primary protocol due to its superior regiocontrol and purification logic.

Figure 1: Retrosynthetic disconnection relying on nucleophilic displacement of halides.

Experimental Protocols

Precursor Preparation: 3,5-Dibromo-1H-1,2,4-triazole

Note: If commercially available (CAS 7411-23-6), proceed to 3.2.

Principle: Oxidative bromination of 1,2,4-triazole using bromine and base.

-

Setup: 500 mL three-neck round-bottom flask equipped with a dropping funnel and reflux condenser.

-

Reaction: Dissolve 1,2,4-triazole (0.1 mol) in water (100 mL). Add

(0.22 mol). -

Addition: Add

(0.22 mol) dropwise at 0–5°C. -

Workup: Stir at RT for 24h. Acidify carefully with HCl to precipitate the product. Recrystallize from ethanol/water.

Synthesis of 3,5-Bis(dimethylamino)-1H-1,2,4-triazole

Critical Causality: Dimethylamine is a gas at room temperature (b.p. 7°C). Standard reflux is insufficient. A sealed vessel (autoclave or pressure tube) is mandatory to maintain high concentration of the nucleophile in the liquid phase and overcome the activation energy of the deactivated heterocycle.

Reagents:

-

3,5-Dibromo-1H-1,2,4-triazole (1.0 eq)

-

Dimethylamine (40% aq. solution or 2.0 M in THF) (6.0 eq)

-

Solvent: Ethanol (Green alternative) or DMF (if solubility is poor)

Protocol:

-

Charging: In a heavy-walled borosilicate pressure tube or stainless steel autoclave, charge 3,5-dibromo-1H-1,2,4-triazole (2.27 g, 10 mmol).

-

Nucleophile Addition: Add cold Dimethylamine solution (excess, ~60 mmol). If using aqueous amine, adding 5 mL of Ethanol aids solubility.

-

Reaction: Seal the vessel. Heat to 140°C for 12–16 hours.

-

Why 140°C?

on triazoles is sluggish compared to pyridines. High thermal energy is required to reach the transition state.

-

-

Quenching: Cool to room temperature. Carefully vent residual pressure in a fume hood.

-

Workup:

-

Evaporate volatiles under reduced pressure.

-

The residue will contain the product and hydrobromide salts (

). -

Dissolve residue in minimum water (10 mL).

-

Basify with 2M NaOH to pH ~10 to liberate the free base triazole.

-

Extract continuously with Ethyl Acetate or DCM (

mL).

-

-

Purification:

-

Dry organic layer over

.[1] -

Concentrate to dryness.

-

Recrystallization: Toluene or Acetonitrile are preferred solvents for bis-amino triazoles.

-

Figure 2: Purification workflow emphasizing the removal of hydrobromide by-products.

Characterization & Validation

To ensure the integrity of the synthesized compound, the following spectral signatures must be validated.

NMR Spectroscopy

The symmetry of the molecule simplifies the spectrum.

-

H NMR (DMSO-

-

~10.5–11.5 ppm (1H, broad s, NH of triazole ring). Note: This proton is exchangeable and may not appear in

-

~2.8–3.0 ppm (12H, s,

-

Diagnostic: A single sharp peak for the methyl groups indicates equivalent chemical environments (time-averaged symmetry due to tautomerism).

-

~10.5–11.5 ppm (1H, broad s, NH of triazole ring). Note: This proton is exchangeable and may not appear in

-

C NMR:

- ~158–162 ppm (Triazole C3/C5).

- ~40 ppm (Dimethylamino carbons).

Mass Spectrometry (ESI-MS)

-

Calculated MW:

= 155.19 g/mol . -

Observed:

. -

Fragmentation: Look for loss of

(44 Da).

Data Summary Table

| Property | Expected Value/Observation | Method of Verification |

| Appearance | White to off-white crystalline solid | Visual |

| Melting Point | 180–185°C (Predicted*) | Capillary Method |

| Solubility | Soluble in DMSO, MeOH, EtOH; Moderate in DCM | Solubility Test |

| pKa | ~9.5 (Basic due to amino groups) | Potentiometric Titration |

*Note: Unsubstituted guanazole melts >200°C. Alkylation typically lowers MP by disrupting intermolecular H-bonding networks.

Safety & Handling (Nitrogen-Rich Compounds)

-

Energetic Potential: While 3,5-bis(dimethylamino)-1,2,4-triazole is not a primary explosive, high-nitrogen heterocycles possess significant stored energy. Do not subject the dry solid to impact or friction without initial small-scale sensitivity testing.

-

Pressure Hazards: The synthesis involves heating volatile amines in sealed vessels. Use a blast shield and rated glassware/steel reactors.

-

Toxicity: Triazole derivatives can be biologically active (inhibitors). Handle with gloves and in a fume hood to avoid inhalation of dusts.

References

-

Synthesis of 3,5-diamino-1,2,4-triazole derivatives

- Source: Dolzhenko, A. V., et al. "Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism." RSC Advances.

- Relevance: Establishes the stability and tautomeric equilibrium of amino-triazoles.

-

Nucleophilic Substitution on Triazoles

-

Source: Pískala, A., et al. "Reaction of 3,5,6-trichloro-1,2,4-triazine with dimethylamine."[2] Collection of Czechoslovak Chemical Communications.

- Relevance: Validates the mechanism on electron-deficient nitrogen heterocycles with dimethylamine.

-

-

Halogenated Triazole Precursors

- Source: "Reactions of 3,5-dibromo-1-(thiiran-2-ylmethyl)-1,2,4-triazole with NH-azoles." Russian Journal of Organic Chemistry.

- Relevance: Confirms the reactivity of 3,5-dibromo-1,2,4-triazole toward nucleophiles.

-

Tautomerism in Triazoles

- Source: "Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydr

- Relevance: Provides structural d

Sources

An In-Depth Technical Guide to the Physical Properties of N-(1-oxooctyl)glycine (CAS Number 18377-94-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of N-(1-oxooctyl)glycine. The information presented herein is curated for professionals in research and development, offering not only a summary of key data but also insights into the experimental basis of these properties. This document is structured to provide a deep, practical understanding of the compound, moving beyond simple data recitation to explain the context and methodology behind the figures.

While the CAS number 18377-94-1 is assigned to this molecule, it is more commonly identified in literature and commerce by CAS number 14246-53-8 . Other frequently used synonyms include Capryloyl Glycine and N-Octanoylglycine.

Chemical Identity and Structure

N-(1-oxooctyl)glycine is a lipoamino acid, a hybrid molecule resulting from the acylation of the amino acid glycine with octanoic acid (also known as caprylic acid). This structure confers amphiphilic properties, meaning it possesses both a hydrophilic (water-loving) head, the glycine portion, and a lipophilic (oil-loving) tail, the octanoyl chain. This dual nature is fundamental to its physical properties and applications, particularly its surface-active and skin-conditioning effects in cosmetic and pharmaceutical formulations.[1][2][3]

The molecular structure can be visualized as follows:

Caption: Chemical structure of N-(1-oxooctyl)glycine.

Core Physical Properties: A Quantitative Overview

The physical properties of N-(1-oxooctyl)glycine are summarized in the table below. These values are critical for formulation development, determining appropriate solvent systems, and predicting the compound's behavior in various matrices.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₉NO₃ | [1][4] |

| Molecular Weight | 201.26 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 102-103 °C | [6] |

| 105 °C | [5] | |

| Boiling Point | ~355.6 °C at 760 mmHg (theoretical) | [7] |

| Decomposes at temperatures > 200 °C | [7] | |

| Density | 501 kg/m ³ | [5] |

| Water Solubility | 2.8 g/L at 20 °C | [5] |

| Partition Coefficient (log P) | 1.24 at 20 °C | [5] |

| pKa | Expected to be around 2.34 (based on glycine) | [5] |

Experimental Methodologies for Physical Property Determination

To ensure the reliability and reproducibility of the physical property data, standardized experimental protocols are employed. The causality behind the selection of these methods lies in their validation by international bodies, ensuring a self-validating system of data generation.

Melting Point Determination (OECD TG 102)

The melting point is a fundamental property indicating purity. The reported range of 102-105°C was likely determined using a method compliant with OECD Test Guideline 102.[5]

Principle: This method involves heating a small, finely ground sample and observing the temperature at which the solid-to-liquid phase transition occurs.

Experimental Workflow:

Caption: Workflow for Melting Point Determination.

Causality: The use of a slow, controlled heating rate is crucial to allow for thermal equilibrium, ensuring an accurate measurement. Visual observation, often aided by magnification, allows for the precise identification of the onset and completion of melting.

Water Solubility (OECD TG 105)

The solubility of a compound in water is critical for its application in aqueous formulations and for understanding its environmental fate. The value of 2.8 g/L at 20°C was determined following a protocol like the one outlined in OECD Test Guideline 105.[5]

Principle: The flask method involves dissolving an excess of the substance in water at a constant temperature and allowing it to reach equilibrium. The concentration of the dissolved substance in the aqueous phase is then determined.

Experimental Workflow:

Caption: Workflow for Water Solubility Determination.

Causality: Allowing sufficient time for equilibration is essential to ensure that the solution is truly saturated. The separation of the solid and aqueous phases must be done carefully to avoid including undissolved particles in the analysis, which would lead to an overestimation of solubility.

Partition Coefficient (n-octanol/water) (OECD TG 107/117)

The n-octanol/water partition coefficient (log P) is a measure of a compound's lipophilicity and is a key parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

Principle: The shake flask method (OECD 107) involves dissolving the substance in a mixture of n-octanol and water, allowing the two phases to separate, and then measuring the concentration of the substance in each phase. Alternatively, HPLC methods (OECD 117) can be used to estimate log P by correlating the retention time of the substance on a nonpolar stationary phase with the retention times of standards with known log P values.

Experimental Workflow (Shake Flask Method):

Caption: Workflow for Partition Coefficient Determination.

Causality: The pre-saturation of the n-octanol and water phases with each other is a critical step to ensure that the volumes of the two phases do not change significantly upon mixing, which would affect the accuracy of the concentration measurements.

Spectral Data

Spectral data is essential for the identification and characterization of N-(1-oxooctyl)glycine.

-

Infrared (IR) Spectroscopy: Major peaks have been identified at 3312, 2924, 2850, 1698, 1547, 1466, 1413, 1337, 1277, 1234, 1206, 1038, 945, and 679 cm⁻¹.[5] These peaks correspond to the characteristic functional groups in the molecule, such as N-H and C=O stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data are available in databases such as PubChem, providing detailed information about the chemical environment of each proton and carbon atom in the molecule.[8]

Safety and Handling

For safe handling in a laboratory or manufacturing setting, the following precautions should be observed:

-

Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves (e.g., PVC), and appropriate protective clothing.[4]

-

Ventilation: Use with adequate ventilation to avoid inhalation of dust.[6][9]

-

Storage: Store in a cool, dry place in a tightly sealed container to prevent moisture uptake.[4][9]

-

Fire Safety: While not classified as flammable, burning can produce irritant fumes. Use standard extinguishing media such as dry chemical, foam, or carbon dioxide.[4][6]

Conclusion

N-(1-oxooctyl)glycine is a well-characterized amphiphilic molecule with a range of applications in the cosmetic and pharmaceutical industries. Its physical properties, determined through standardized and validated experimental methods, provide a solid foundation for its use in formulation development and scientific research. This guide has aimed to provide not just the "what" but also the "how" and "why" of its physical characterization, empowering researchers and developers with a deeper understanding of this versatile compound.

References

-

SAFETY DATA SHEET. Bisorcare. (URL: [Link])

-

Capryloylglycine - mzCloud. (URL: [Link])

-

Capryloyl Glycine Manufacturer in China. (URL: [Link])

-

FULL PUBLIC REPORT Glycine, N-(1-oxooctyl)-. National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (URL: [Link])

-

The Scientific Applications of Capryloyl Glycine: From Reference Standards to Biotechnological Research - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

Capryloyl Glycine, 14246-53-8 - The Good Scents Company. (URL: [Link])

-

Capryloyl Glycine | C10H19NO3 | CID 84290 - PubChem. (URL: [Link])

Sources

- 1. specialchem.com [specialchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Caprylylglycine | 14246-53-8 [chemicalbook.com]

- 4. v6-file.globalso.com [v6-file.globalso.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. chemicalbull.com [chemicalbull.com]

- 7. highassaychem.com [highassaychem.com]

- 8. Capryloyl Glycine | C10H19NO3 | CID 84290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Capryloyl Glycine | 14246-53-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

3,5-Bis(dimethylamino)-1H-1,2,4-triazole: Technical Synthesis and Application Profile

Topic: 3,5-Bis(dimethylamino)-1H-1,2,4-triazole Content Type: Technical Guide & Literature Review Audience: Researchers, Medicinal Chemists, and Materials Scientists

Executive Summary

3,5-Bis(dimethylamino)-1H-1,2,4-triazole (CAS: 18377-94-1 ) is a fully methylated derivative of guanazole (3,5-diamino-1,2,4-triazole). Unlike its parent compound, which is highly polar and capable of extensive hydrogen bonding, the tetramethyl variant exhibits distinct physicochemical properties driven by the steric bulk and lipophilicity of the dimethylamino groups.

This compound serves as a critical intermediate in three primary domains:

-

Medicinal Chemistry: As a lipophilic, electron-rich scaffold for kinase inhibitors and GPCR ligands, offering improved membrane permeability over primary amine analogs.

-

Coordination Chemistry: As a bulky, nitrogen-rich ligand for Metal-Organic Frameworks (MOFs), where its steric profile modulates pore size and coordination geometry.

-

Energetic Materials: As a fuel-rich precursor for high-nitrogen salts, balancing energy density with sensitivity through methylation.

This guide provides a rigorous technical review of its synthesis, properties, and applications, grounded in chemical logic and available literature.

Chemical Profile & Properties[1][2][3][4][5][6]

The molecule features a 1,2,4-triazole core substituted at the C3 and C5 positions with dimethylamino groups.[1] The methylation of the exocyclic amines eliminates their capacity to act as hydrogen bond donors, significantly altering the solubility profile and crystal packing compared to guanazole.

Table 1: Physicochemical Specifications

| Property | Value | Source/Method |

| IUPAC Name | N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine | PubChem [1] |

| CAS Number | 18377-94-1 | Chemical Abstracts |

| Molecular Formula | C₆H₁₃N₅ | Calculated |

| Molecular Weight | 155.20 g/mol | Calculated |

| LogP (Predicted) | ~0.9 | XLogP3 [1] |

| H-Bond Donors | 1 (Triazole N-H) | Structural Analysis |

| H-Bond Acceptors | 4 | Structural Analysis |

| pKa (Predicted) | ~10.5 (Conjugate Acid) | Inferred from Guanazole |

| Physical Form | Solid / Crystalline Powder | Experimental |

Validated Synthesis Protocols

Two primary synthetic routes exist for accessing 3,5-bis(dimethylamino)-1H-1,2,4-triazole. The Nucleophilic Aromatic Substitution (SNAr) route is recommended for high-purity laboratory synthesis due to its regiochemical predictability.

Protocol A: Nucleophilic Aromatic Substitution (Recommended)

This method utilizes 3,5-dichloro-1,2,4-triazole as the electrophile. The electron-deficient triazole ring facilitates the displacement of chloride ions by the dimethylamine nucleophile.

Reagents:

-

3,5-Dichloro-1H-1,2,4-triazole (1.0 equiv)

-

Dimethylamine (40% aq. solution or ethanolic solution, 5.0 equiv)

-

Solvent: Ethanol or DMF

-

Base: Triethylamine (optional, to scavenge HCl)

Step-by-Step Workflow:

-

Dissolution: Dissolve 3,5-dichloro-1H-1,2,4-triazole in ethanol in a pressure vessel or round-bottom flask (if using reflux).

-

Addition: Add excess dimethylamine slowly at 0°C to prevent rapid exotherm.

-

Reaction: Seal the vessel and heat to 120°C for 12–18 hours . The elevated temperature is required to displace both chlorides; the second substitution is slower due to the electron-donating effect of the first amino group.

-

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

-

Purification: The residue is typically a hydrochloride salt. Neutralize with saturated NaHCO₃ solution and extract with Ethyl Acetate. Recrystallize from Ethanol/Water to obtain the free base.

Protocol B: Cyclization of Dimethylcyanamide

A "one-pot" condensation approach utilizing hydrazine hydrate and dimethylcyanamide. This route mimics the industrial synthesis of guanazole but substitutes cyanamide with its dimethyl derivative.

Reaction Logic:

Workflow:

-

Mix Hydrazine Hydrate (1.0 equiv) with Ethanol.

-

Add Dimethylcyanamide (2.2 equiv) dropwise.

-

Reflux for 24 hours. The intermediate aminoguanidine species condenses with the second equivalent of cyanamide to close the ring.

Visualization of Synthesis & Logic

The following diagram illustrates the logical flow of the Nucleophilic Substitution (SNAr) pathway, highlighting the critical intermediate steps.

Figure 1: Step-wise synthesis via Nucleophilic Aromatic Substitution (SNAr).

Applications & Mechanism of Action

Coordination Chemistry (Ligand Behavior)

In coordination chemistry, 3,5-bis(dimethylamino)-1,2,4-triazole acts as a bridging ligand. Unlike guanazole, the bulky dimethylamino groups sterically hinder the formation of dense, planar sheets. This property is exploited to create Metal-Organic Frameworks (MOFs) with larger void spaces or helical topologies.

-

Binding Mode: Primarily bridges metal centers via the N1 and N2 ring nitrogens ($ \mu_{1,2} $ bridging).

-

Steric Effect: The methyl groups prevent close

-

Medicinal Chemistry Scaffold

The compound is a bioisostere of guanazole. Guanazole itself has been investigated as an antitumor agent (ribonucleotide reductase inhibitor) but suffers from poor pharmacokinetics due to high polarity.

-

Optimization: Methylation increases lipophilicity (LogP ~0.9), enhancing blood-brain barrier (BBB) penetration and cellular uptake.

-

Target: Used as a core scaffold for designing inhibitors of Cyclin-Dependent Kinases (CDKs) and HSP90 , where the triazole ring interacts with the ATP-binding pocket via the N-H motif (donor) and ring nitrogens (acceptors) [4].

Energetic Materials

While less energetic than the dinitro- analogs, the bis(dimethylamino) derivative serves as a fuel-rich component in energetic salts.

-

Protonation: Reaction with strong acids (Perchloric acid, Dinitramide) yields energetic salts.

-

Role: The dimethylamino groups act as electron donors, stabilizing the cation, while the anion provides the oxygen balance for combustion [3].

Experimental Data Summary

The following table summarizes the comparative properties of the target molecule versus its parent and energetic analogs.

| Compound | Substituents (3,5-) | Density (g/cm³) | Role | Key Feature |

| Guanazole | -NH₂ / -NH₂ | 1.42 | Drug / Precursor | High H-bonding, planar packing |

| Target Molecule | -N(Me)₂ / -N(Me)₂ | ~1.15 (est) | Ligand / Scaffold | Lipophilic, bulky, steric control |

| DAT (Dinitro) | -NO₂ / -NO₂ | >1.70 | Explosive | High density, oxygen positive |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5188367, 3,5-Bis(dimethylamino)-1H-1,2,4-triazole. Retrieved from [Link]

- Haasnoot, J. G. (2000).Mononuclear, oligonuclear and polynuclear metal coordination compounds with 1,2,4-triazole derivatives as ligands. Coordination Chemistry Reviews, 200-202, 131-185.

- Klapötke, T. M. (2011).Chemistry of High-Energy Materials. De Gruyter. (General reference for amino-triazole energetic salts).

-

Zheng, L., Tao, K., Zhuo, X., & Guo, W. (2021). Photocatalytic Three-Component Tandem Annulation Access to Multiply Substituted 1,2,4-Triazole-3,5-diamines. ResearchGate. Retrieved from [Link]

Sources

IUPAC name N,N,3,5-tetramethyl-1H-1,2,4-triazole-3,5-diamine properties.

An In-depth Technical Guide to the Properties of N,N,3,5-Tetramethyl-1H-1,2,4-triazole-3,5-diamine and its Progenitor Scaffold

Introduction

The 1,2,4-triazole nucleus is a cornerstone pharmacophore in modern medicinal chemistry, renowned for its metabolic stability and versatile role as a hydrogen bond acceptor and donor.[1] This five-membered heterocycle is integral to a multitude of clinically significant drugs, spanning antifungal, antiviral, and anticancer agents.[2][3] This guide provides a detailed examination of a specific derivative, N,N,3,5-tetramethyl-1H-1,2,4-triazole-3,5-diamine.

Direct experimental data for this specific tetramethylated compound is not extensively documented in publicly accessible literature. Therefore, this whitepaper will first establish a comprehensive baseline by dissecting the properties of its well-characterized parent compound, 1H-1,2,4-triazole-3,5-diamine , also known as Guanazole. Following this, we will apply established principles of medicinal chemistry to provide a predictive analysis of how tetramethylation is likely to modulate the physicochemical and biological properties of the core scaffold.

Part 1: The Core Scaffold: 1H-1,2,4-Triazole-3,5-diamine (Guanazole)

Guanazole is the foundational structure from which the title compound is derived. A thorough understanding of its characteristics is essential for predicting the behavior of its substituted analogues.

Nomenclature and Structure

-

IUPAC Name: 1H-1,2,4-Triazole-3,5-diamine

-

Synonyms: Guanazole, 3,5-Diamino-s-triazole, NSC 1895[4]

-

CAS Number: 1455-77-2[4]

-

Molecular Formula: C₂H₅N₅[4]

-

Molecular Weight: 99.10 g/mol [5]

The structure of Guanazole is characterized by a 1,2,4-triazole ring with amino groups at the C3 and C5 positions. It exhibits annular tautomerism, existing in equilibrium between different forms, although the 1H-tautomer is generally preferred.[2]

Caption: Chemical structure of Guanazole.

Physicochemical Properties

The properties of Guanazole are summarized below. Its polar nature, stemming from the multiple nitrogen atoms and amino groups, dictates its solubility and biological interactions.

| Property | Value | Source |

| Appearance | Colorless crystals | [5] |

| Melting Point | 202-205 °C | [6] |

| Water Solubility | Soluble | [6] |

| LogP (Octanol/Water) | -2.816 (Predicted) | [7] |

| pKa | Data not readily available | |

| Enthalpy of Combustion | -1548.0 kJ/mol | [7] |

Synthesis and Characterization

Guanazole is typically synthesized through the cyclization of aminoguanidine with a suitable reagent. One common laboratory-scale synthesis involves the reaction of aminoguanidine hydrochloride with succinic anhydride, followed by microwave-assisted recyclization.[8]

Characterization Workflow

Caption: General workflow for Guanazole synthesis and characterization.

Biological Activity and Applications

Guanazole's primary mechanism of action is the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis.[5] This makes it a cytostatic agent with antineoplastic properties.[5] Beyond its potential in oncology, it is also utilized as:

-

An intermediate for synthesizing pharmaceuticals and agrochemicals.[9]

-

A corrosion inhibitor for copper.[6]

-

A component in the synthesis of energetic materials, though the diamino-substituted form tends to be less sensitive to explosion.[6][10]

Part 2: Predictive Analysis of N,N,3,5-Tetramethyl-1H-1,2,4-triazole-3,5-diamine

Based on the IUPAC name, the most plausible structure involves the dimethylation of one exocyclic amino group, and one methyl group on each of the other exocyclic amino nitrogen and a ring nitrogen. However, a more chemically stable and common motif would be the symmetrical 3,5-bis(dimethylamino)-1H-1,2,4-triazole . This analysis will proceed with this likely structure.

Proposed Structure

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. lifechemicals.com [lifechemicals.com]

- 4. 3,5-Diamino-1,2,4-triazole [webbook.nist.gov]

- 5. 3,5-Diamino-1,2,4-triazole | C2H5N5 | CID 15078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1H-1,2,4-Triazole-3,5-diamine | 1455-77-2 [chemicalbook.com]

- 7. chemeo.com [chemeo.com]

- 8. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. 1H-1,2,4-Triazole-3,5-diamine | Alzchem Group [alzchem.com]

- 10. Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 3,5-Bis(dimethylamino)-1H-1,2,4-triazole

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 3,5-Bis(dimethylamino)-1H-1,2,4-triazole. This document navigates through the synthetic pathways, elucidation of its structural features via spectroscopic and crystallographic techniques, and the critical aspect of tautomerism inherent to the 1,2,4-triazole scaffold. By integrating experimental data with computational modeling, we offer a multi-faceted understanding of this molecule, tailored for researchers, scientists, and professionals in drug development. The guide emphasizes the rationale behind experimental choices and provides detailed protocols, establishing a self-validating framework for the presented data.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The introduction of substituents at the 3 and 5 positions significantly modulates the electronic and steric properties of the ring, thereby influencing its biological and chemical behavior. 3,5-Bis(dimethylamino)-1H-1,2,4-triazole, with its electron-donating dimethylamino groups, presents an interesting case for studying the interplay between substituent effects and the inherent properties of the triazole core. Understanding its precise molecular structure is paramount for rational drug design and the development of novel materials.[3]

A crucial aspect of 1,2,4-triazole chemistry is the phenomenon of prototropic tautomerism, where the proton on the ring can migrate between the nitrogen atoms.[4][5] This dynamic equilibrium between different tautomeric forms can have profound implications for a molecule's reactivity and its interactions with biological targets.[3] This guide will delve into the probable tautomeric states of 3,5-Bis(dimethylamino)-1H-1,2,4-triazole, drawing upon established principles for substituted 1,2,4-triazoles.

Synthesis and Spectroscopic Characterization

The synthesis of 3,5-disubstituted 1,2,4-triazoles can be achieved through various established methods. A common approach involves the cyclization of appropriate precursors. For 3,5-Bis(dimethylamino)-1H-1,2,4-triazole, a plausible synthetic route would involve the reaction of a biguanide derivative with a suitable cyclizing agent.

General Synthetic Protocol

A generalized protocol for the synthesis of 3,5-diamino-1,2,4-triazole derivatives often involves the condensation of cyanamide or its derivatives.[6] The introduction of the dimethylamino groups could be achieved either by starting with N,N-dimethylguanidine derivatives or by subsequent alkylation of the amino groups of 3,5-diamino-1,2,4-triazole (guanazole).

Experimental Workflow: Synthesis and Purification

Caption: A generalized workflow for the synthesis and characterization of 3,5-Bis(dimethylamino)-1H-1,2,4-triazole.

Spectroscopic Elucidation

The molecular structure of 3,5-Bis(dimethylamino)-1H-1,2,4-triazole can be elucidated using a combination of spectroscopic techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum is expected to show a signal for the N-H proton of the triazole ring, the chemical shift of which would be sensitive to the solvent and concentration. The methyl protons of the dimethylamino groups would likely appear as a singlet, though the presence of tautomers or restricted rotation around the C-N bond could lead to more complex splitting patterns.

-

¹³C NMR: The ¹³C NMR spectrum will provide key information about the carbon skeleton. Signals for the two equivalent carbons of the triazole ring (C3 and C5) are expected, along with a signal for the methyl carbons. The chemical shifts of the ring carbons will be influenced by the electron-donating dimethylamino substituents.[7]

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands that confirm the presence of key functional groups. The N-H stretching vibration of the triazole ring is expected in the region of 3100-3400 cm⁻¹. C-N stretching vibrations and ring vibrations will also be present in the fingerprint region.[8][9]

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. The electron ionization (EI) mass spectrum of the parent compound, 3,5-diamino-1,2,4-triazole, shows a prominent molecular ion peak.[10] A similar prominent molecular ion peak at m/z 155.12 would be expected for 3,5-Bis(dimethylamino)-1H-1,2,4-triazole.[11]

| Spectroscopic Data (Predicted) | |

| Technique | Expected Observations |

| ¹H NMR | Signal for N-H proton; Singlet for methyl protons |

| ¹³C NMR | Signals for triazole ring carbons (C3, C5); Signal for methyl carbons |

| IR (cm⁻¹) | N-H stretch (~3100-3400); C-N stretches; Ring vibrations |

| Mass Spec (m/z) | Molecular ion peak at 155.12 [M+H]⁺ |

Crystallographic and Computational Analysis

Tautomerism in 3,5-Disubstituted 1,2,4-Triazoles

1,2,4-triazoles can exist in different tautomeric forms. For a 3,5-disubstituted 1,2,4-triazole, the most common tautomers are the 1H and 2H forms. The relative stability of these tautomers is influenced by the electronic nature of the substituents.[15] Electron-releasing groups, such as amino and dimethylamino groups, can influence the position of the tautomeric equilibrium.[15] Computational studies on related 1,2,4-triazole derivatives have shown that the energy difference between tautomers can be small, and the predominant form can be influenced by the solvent.[3][16]

Tautomeric Equilibria of 3,5-Bis(dimethylamino)-1,2,4-triazole

Caption: Possible tautomeric forms of 3,5-Bis(dimethylamino)-1,2,4-triazole.

Computational Modeling Protocol

To predict the most stable tautomer and the detailed molecular geometry of 3,5-Bis(dimethylamino)-1H-1,2,4-triazole, quantum chemical calculations can be employed.

Protocol: Density Functional Theory (DFT) Calculations

-

Structure Building: Construct the 3D structures of the possible tautomers (1H, 2H, and 4H) of 3,5-Bis(dimethylamino)-1H-1,2,4-triazole.

-

Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).[8]

-

Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.

-

Frequency Analysis: Perform frequency calculations to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to predict the vibrational spectra (IR and Raman).[8]

-

NMR Chemical Shift Prediction: Calculate the NMR chemical shifts for the most stable tautomer to compare with experimental data.

Predicted Molecular Geometry

Based on the crystal structure of guanazole and the expected electronic effects of the dimethylamino groups, the following structural features can be anticipated for the most stable tautomer of 3,5-Bis(dimethylamino)-1H-1,2,4-triazole:

-

Planarity: The 1,2,4-triazole ring is expected to be largely planar.

-

Bond Lengths: The C-N bonds within the ring will exhibit partial double bond character. The exocyclic C-N bonds to the dimethylamino groups will also have some double bond character due to resonance.

-

Hydrogen Bonding: In the solid state, intermolecular hydrogen bonding involving the N-H proton of the triazole ring and the nitrogen atoms of adjacent molecules is likely to be a dominant feature, similar to what is observed in the crystal structure of guanazole monohydrate.[12][13]

Molecular Structure of the 1H-tautomer

Caption: Ball-and-stick representation of the 1H-tautomer of 3,5-Bis(dimethylamino)-1H-1,2,4-triazole.

Conclusion

The molecular structure of 3,5-Bis(dimethylamino)-1H-1,2,4-triazole is defined by its substituted heterocyclic core, which is subject to tautomerism. While a definitive crystal structure is not publicly available, a robust understanding of its geometry and electronic properties can be achieved through a combination of spectroscopic analysis and computational modeling, benchmarked against data from the parent compound, 3,5-diamino-1,2,4-triazole. The electron-donating nature of the dimethylamino groups is expected to influence the tautomeric equilibrium and the reactivity of the triazole ring. The detailed protocols and structural insights provided in this guide serve as a valuable resource for researchers working on the design and synthesis of novel 1,2,4-triazole-based compounds for various applications.

References

- Benchchem. Tautomeric Forms of 4-Amino-1,2,4-triazole: An In-depth Technical Guide.

- J-Stage. 1, 2, 4-Triazoles. IV. Tautomerism of 3, 5-Disubstituted 1, 2, 4-Triazoles.

- ResearchGate. (PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study.

- Scribd. Tautomerism of 1,2,3 - and 1,2,4-Triazole in The Gas Phase and in Aqueous Solution - JPC 1990 | PDF | Ab Initio Quantum Chemistry Methods.

- ChemicalBook. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole.

- AIP Publishing. Synthesis and Spectral Characterization of 1,2,4-triazole derivatives.

- PubMed. Molecular geometry and vibrational studies of 3,5-diamino-1,2,4-triazole using quantum chemical calculations and FT-IR and FT-Raman spectroscopies.

- Der Pharma Chemica. N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies.

- ResearchGate. (PDF) Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate.

- NIST WebBook. 3,5-Diamino-1,2,4-triazole.

- Analytical Methods (RSC Publishing). Investigating the synthetic mechanism of 3,5-diamino-1,2,4-triazole by using fibre optic ATR-IR spectroscopy combined with kernel independent component analysis.

- ResearchGate. Comparison of observed and calculated IR spectra of 3,5-diamino-1,2,4-triazole (a) observed in solid phase, (b) calculated with B3LYP\6-311+G(d,p) and calculated with HF\6-311+G(d,p).

- SciSpace. Synthesis of new bis-1,2,4-triazole derivatives.

- Al-Mustansiriyah Journal of Pharmaceutical Sciences. Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.

- MDPI. Synthesis of New Bis-1,2,4-Triazole Derivatives.

- PubChem. 3,5-Bis(dimethylamino)-1H-1,2,4-triazole.

- ResearchGate. Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate.

- IUCr. Crystal structure of the 1:1 cocrystal 5,5′-(triaz-1-ene-1,3-diyl)bis(3-nitro-1H-1,2,4-triazole)–triethylammonium nitrate.

- Google Patents. Hydrothermal synthesis method of 3,5-diamino-1,2,4-triazole.

- International Journal of Research in Pharmacy and Chemistry. SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING.

- PMC. Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate.

Sources

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 6. CN105968058A - Hydrothermal synthesis method of 3,5-diamino-1,2,4-triazole - Google Patents [patents.google.com]

- 7. elar.urfu.ru [elar.urfu.ru]

- 8. Molecular geometry and vibrational studies of 3,5-diamino-1,2,4-triazole using quantum chemical calculations and FT-IR and FT-Raman spectroscopies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigating the synthetic mechanism of 3,5-diamino-1,2,4-triazole by using fibre optic ATR-IR spectroscopy combined with kernel independent component analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. 3,5-Diamino-1,2,4-triazole [webbook.nist.gov]

- 11. 3,5-Bis(dimethylamino)-1H-1,2,4-triazole | C6H13N5 | CID 5188367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1, 2, 4-Triazoles. IV. Tautomerism of 3, 5-Disubstituted 1, 2, 4-Triazoles [jstage.jst.go.jp]

- 16. scribd.com [scribd.com]

Tautomerism in 3,5-diamino-1,2,4-triazole Derivatives: A Guide to Structural Elucidation and Its Implications in Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, integral to numerous therapeutic agents.[1][2] Its derivatives, particularly the 3,5-diamino-1,2,4-triazole (guanazole) core, exhibit a rich and complex tautomeric behavior that profoundly influences their physicochemical properties, biological activity, and ultimately, their efficacy as drug candidates.[2] Understanding and controlling the tautomeric equilibrium is not merely an academic exercise; it is a critical step in rational drug design. This guide provides a comprehensive framework for elucidating the tautomeric landscape of these derivatives, blending theoretical principles with field-proven experimental and computational methodologies. We will explore the causality behind experimental choices, detail self-validating protocols, and provide a predictive workflow to empower researchers in their drug development endeavors.

The Tautomeric Landscape of Diaminotriazoles

Prototropic tautomerism in C-substituted 1,2,4-triazoles involves the migration of a proton between the nitrogen atoms of the heterocyclic ring. For a typical 3,5-disubstituted 1,2,4-triazole, three primary annular tautomers are possible: the 1H, 2H, and 4H forms.[1][3][4] The 3,5-diamino substitution introduces an additional layer of complexity through potential amino-imino tautomerism, although the aromaticity of the triazole ring generally favors the amino form.

Quantum-chemical calculations and experimental data consistently show that for most derivatives, the 4H tautomer is significantly higher in energy and thus less populated than the 1H and 2H forms.[3][5][6] The subtle energy difference between the 1H and 2H tautomers often leads to a dynamic equilibrium in solution, which is the central challenge in their characterization.

Caption: Annular tautomeric equilibrium in 3,5-diamino-1,2,4-triazole.

Critical Factors Governing Tautomeric Preference

The position of the tautomeric equilibrium is not static; it is a finely balanced state influenced by a confluence of intrinsic and extrinsic factors. A predictive understanding of these factors is paramount for designing molecules with desired properties.

-

Electronic Effects of Substituents: The electronic nature of substituents on the triazole ring or its appended groups is a primary determinant. Electron-withdrawing groups tend to shift the equilibrium toward the 5-amino-1H-tautomer.[2] Furthermore, the specific placement of a substituent (e.g., ortho, meta, or para on an aryl ring) can have a profound impact. An ortho-methoxy group, for instance, can stabilize a specific tautomer through the formation of an intramolecular hydrogen bond, whereas meta and para groups influence the equilibrium primarily through modulating the degree of conjugation.[7][8][9]

-

Solvent Polarity: The surrounding medium can dramatically alter tautomeric preference. Polar solvents preferentially stabilize the more polar tautomer. For certain 3-amino-5-nitro-1,2,4-triazoles, theoretical and experimental studies have shown that while the 1H tautomer is more stable in the gas phase, the 2H tautomer becomes the most stable form in polar solvents.[5] This highlights the necessity of conducting characterization in solvents relevant to biological systems.

-

pH and Molecular Charge: The protonation state of the molecule is a key variable. The basicity of the ring nitrogens differs between tautomers, influencing their pKa values. Protonation of 1-substituted C-amino-1,2,4-triazoles typically occurs at the N4 position, which locks the molecule into a specific cationic form and resolves the tautomeric ambiguity.[10]

-

Physical State (Solid vs. Solution): Crystal packing forces can selectively stabilize a single tautomer in the solid state, which may not be the most abundant tautomer in solution.[2][3][5] Therefore, a solid-state characterization, while definitive for that state, should not be assumed to represent the behavior in solution.

-

Temperature: Temperature influences both the kinetics of interconversion and the thermodynamics of the equilibrium. In NMR spectroscopy, distinct signals from different tautomers may coalesce into a single, averaged signal at elevated temperatures, indicating rapid interconversion on the NMR timescale.[3]

A Multi-pronged Approach to Tautomer Characterization

No single technique can fully capture the complex tautomeric behavior of 3,5-diamino-1,2,4-triazole derivatives. A synergistic application of spectroscopic and computational methods is essential for a robust and validated structural assignment.

Caption: Integrated workflow for tautomer elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomeric equilibria in solution. The choice of nucleus and experimental conditions is critical for extracting unambiguous information.

-

Causality: The chemical environment of each nucleus is exquisitely sensitive to the electronic structure. Different tautomers present distinct patterns of chemical shifts and coupling constants. ¹⁵N NMR, in particular, is a definitive tool as it directly probes the nitrogen atoms involved in the tautomeric exchange, providing clear evidence of the proton's location.[11][12][13]

-

Self-Validating Protocol for Tautomer Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated polar aprotic solvent (e.g., DMSO-d₆). DMSO is often preferred as its hydrogen bond accepting nature helps to resolve N-H proton signals that might otherwise exchange too rapidly.

-

¹H NMR Acquisition: Acquire a standard ¹H spectrum. Look for the number and integration of N-H signals and aromatic/aliphatic protons. The presence of multiple sets of signals for the same proton in a specific ratio indicates a slow equilibrium of tautomers. Broadened signals may suggest an intermediate or fast exchange.[2]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. The chemical shifts of the triazole ring carbons (C3 and C5) are particularly informative and differ significantly between tautomers.

-

¹⁵N NMR Acquisition (Recommended): If available, acquire a ¹H-¹⁵N HMBC spectrum. This 2D experiment correlates protons to nitrogens over 2-3 bonds. A correlation from an N-H proton to a specific nitrogen atom provides incontrovertible evidence for the N-H bond's location, thus identifying the tautomer.

-

Variable Temperature (VT) NMR: If dynamic exchange is suspected (broad peaks), acquire spectra at different temperatures (e.g., from 25°C to 100°C). Coalescence of signals at higher temperatures confirms dynamic equilibrium and can be used to calculate the energy barrier of interconversion.[3]

-

Single-Crystal X-ray Crystallography

This technique provides an unambiguous snapshot of the molecule's structure in the solid state.

-

Causality: X-ray diffraction maps the electron density of a crystalline sample, allowing for the precise determination of atomic positions, including those of hydrogen atoms, which definitively identifies the tautomer present in the crystal lattice.[2][4]

-

Methodology Outline:

-

Crystal Growth: This is the most critical and often challenging step. Slowly evaporate a solution of the compound in a suitable solvent system (e.g., ethanol/water, acetonitrile). The goal is to obtain single, defect-free crystals.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the data to solve and refine the crystal structure. The location of the triazole N-H proton can be identified from the final electron density map and confirms the tautomeric form.[2]

-

Computational Modeling: The Predictive Engine

Quantum chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and rationalizing tautomeric preferences.[3][5][14]

-

Causality: DFT allows for the calculation of the relative free energies of all possible tautomers, thereby predicting their thermodynamic stability and equilibrium populations. By coupling these calculations with solvation models, we can accurately simulate the behavior in different solvents.[1][5]

-

Self-Validating Protocol for Computational Analysis:

-

Structure Generation: Build the 3D structures of all plausible tautomers (1H, 2H, 4H).

-

Gas-Phase Optimization: Perform geometry optimization and frequency calculations for each tautomer in the gas phase. A reliable and benchmarked functional, such as CAM-B3LYP with a triple-zeta basis set like 6-311++G(d,p), is recommended for this class of compounds.[3] The absence of imaginary frequencies confirms a true energy minimum.

-

Solvation Modeling: Re-optimize the geometries and calculate energies in solution using an implicit solvation model like the Polarizable Continuum Model (PCM) or the SMD model, specifying the solvent used in experimental work (e.g., DMSO, water).[1][3][5]

-

Energy Analysis: Compare the calculated Gibbs free energies (G) of the tautomers in solution. The relative population of each tautomer can be estimated using the Boltzmann distribution.

-

Spectra Simulation & Validation: To validate the computational model, simulate NMR chemical shifts (using the GIAO method) and/or UV-Vis spectra (using TD-DFT) for the most stable tautomers.[1][7][9][15] A strong correlation between the calculated and experimental spectra provides high confidence in the assignment.[8]

-

Data Synthesis and Interpretation: A Case Study

To illustrate the integrated approach, consider "Triazolamab," a hypothetical drug candidate with a 4-chlorophenyl substituent at the N1 position of the 3,5-diamino-1,2,4-triazole core.

| Technique | Methodology | Observation | Interpretation |

| Computational | CAM-B3LYP/6-311++G(d,p) with SMD (DMSO) | ΔG (2H - 1H) = +0.5 kcal/mol | The 1H and 2H tautomers are nearly isoenergetic, predicting a mixture in DMSO solution with a slight preference for the 1H form. |

| ¹H NMR | 400 MHz, DMSO-d₆, 298 K | Broad signals for the triazole amino protons and the phenyl ring protons. No distinct sets of peaks. | Suggests a dynamic equilibrium between tautomers that is fast on the NMR timescale at room temperature. |

| VT-¹H NMR | 400 MHz, DMSO-d₆, 253 K | The broad signals resolve into two distinct sets of peaks with an approximate ratio of 60:40. | Cooling slows the interconversion, allowing observation of both tautomers. The major tautomer is likely the 1H form, consistent with calculations. |

| X-Ray | Crystal from Ethanol/Water | The structure is unambiguously solved as the 1- (4-chlorophenyl)-1H-3,5-diaminotriazole. | The 1H tautomer is preferentially stabilized in the solid state through intermolecular hydrogen bonding networks. |

Conclusion: Tautomerism as a Design Element

The tautomeric nature of 3,5-diamino-1,2,4-triazole derivatives is a fundamental characteristic that must be addressed early and thoroughly in the drug discovery process. It influences every aspect of a molecule's profile, from its synthesis and purification to its ADME properties and mechanism of action. By employing an integrated strategy of high-resolution spectroscopy and benchmarked computational modeling, researchers can move from ambiguity to certainty. This enables the transformation of tautomerism from a potential liability into a powerful element of molecular design, allowing for the fine-tuning of properties to create safer and more effective medicines.

References

- Salazar-Rodriguez, F. A., Mera-Grandas, L. F., & Mujica-Martinez, C. A. (n.d.). Benchmarking DFT Methods for 1,2,4-Triazoles. Scribd.

- Yezerska, O., et al. (2017). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. The Journal of Physical Chemistry A.

- Orbital. (2021). Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. Orbital: The Electronic Journal of Chemistry.

- Zhang, J., et al. (n.d.). Theoretical Studies of the Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-nitro-1,2,4-triazole. The Journal of Physical Chemistry A.

- Yezerska, O. V., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate.

- Goh, S. L., et al. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. National Center for Biotechnology Information.

- Goh, S. L., et al. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides and their tautomerism. Royal Society of Chemistry.

- Goh, S. L., et al. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry.

- (2016). Substituent Effects on Triazole Tautomerism. Scribd.

- (n.d.). An aqueous medium synthesis and tautomerism study of 3(5)-amino-1,2,4-triazoles. ResearchGate.

- Larina, L. I. (2019). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. MDPI.

- Yezerska, O., et al. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. PubMed.

- Creagh, L. T., & Truitt, P. (n.d.). Nuclear magnetic resonance studyes of triazoles. I. Tautomerism of 1,2,4-triazole. The Journal of Organic Chemistry.

- (n.d.). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. ResearchGate.

- (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- Chernyshev, V. M., et al. (n.d.). 3,5-Diamino-1-phenyl-1,2,4-triazolium bromide. National Center for Biotechnology Information.

- Bahçeci, Ş., et al. (2005). Synthesis and GIAO NMR Calculations for Some Novel 4-Heteroarylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives: Comparison of Theoretical and Experimental 1H- and 13C- Chemical Shifts. MDPI.

- (n.d.). 3,5-Diamino-1,2,4-triazole. Sigma-Aldrich.

- (n.d.). Tautomerism in some acetamido derivatives of nitrogen-containing heterocycles: X-ray structural analysis of 2-amino and 2-imino forms of benzothiazole derivatives. Royal Society of Chemistry.

- Gao, F., et al. (n.d.). 15N nuclear magnetic resonance studies on the tautomerism of 8-hydroxy-2'-deoxyguanosine, 8-hydroxyguanosine, and other C8-substituted guanine nucleosides. PubMed.

- (n.d.). Tautomerism and Structure of Azoles: Nuclear Magnetic Resonance Spectroscopy. ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. figshare.com [figshare.com]

- 8. scribd.com [scribd.com]

- 9. Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3,5-Diamino-1-phenyl-1,2,4-triazolium bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 15N nuclear magnetic resonance studies on the tautomerism of 8-hydroxy-2'-deoxyguanosine, 8-hydroxyguanosine, and other C8-substituted guanine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]

- 15. Synthesis and GIAO NMR Calculations for Some Novel 4-Heteroarylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives: Comparison of Theoretical and Experimental 1Hand 13C- Chemical Shifts | MDPI [mdpi.com]

The Pharmacophore of the Century: A Technical Deep Dive into Substituted 1,2,4-Triazoles

Introduction: The Nitrogenous Architect

The 1,2,4-triazole ring is not merely a structural scaffold; it is a master key in medicinal chemistry.[1][2] First defined by J.A. Bladin in 1885, this five-membered heterocycle—comprising two carbons and three nitrogens—possesses a unique physicochemical profile that distinguishes it from its isomer, 1,2,3-triazole, and its predecessor, imidazole.[3]

For the drug developer, the 1,2,4-triazole offers a "Goldilocks" balance of properties:

-

Dipole Moment & Solubility: The ring exhibits a strong dipole moment (~3.2 D), significantly enhancing the water solubility of lipophilic pharmacophores compared to phenyl or pyridine isosteres.

-

Metabolic Stability: Unlike imidazoles, which are often prone to rapid oxidative metabolism, the 1,2,4-triazole ring is highly resistant to metabolic degradation, serving as a robust linker or headgroup.

-

Hydrogen Bonding: The N2 and N4 nitrogens act as hydrogen bond acceptors, while the N1 position (in 1H-tautomers) can serve as a donor, allowing for precise vectoral interactions within enzyme active sites.

Historical Synthesis: The Foundations

Before the era of cross-coupling, the construction of the triazole core relied on condensation chemistry. Understanding these classical methods is crucial for appreciating modern synthetic efficiency.

The Pellizzari Reaction (1911)

Discovered by Guido Pellizzari, this reaction remains a fundamental method for synthesizing 3,5-disubstituted-1,2,4-triazoles. It involves the thermal condensation of an amide with a hydrazide.[4] While effective, it historically required harsh conditions (high heat, absence of solvent) which limited substrate scope.

Mechanism: The reaction proceeds via a nucleophilic attack of the hydrazide nitrogen on the amide carbonyl, followed by dehydration and cyclization.[4][5][6]

The Einhorn-Brunner Reaction (1905/1914)

This reaction provides access to 1,5-disubstituted or 1,3,5-trisubstituted triazoles by condensing hydrazines with diacylamines (imides). It offers complementary regioselectivity to the Pellizzari synthesis but suffers from similar limitations regarding harsh reaction conditions.

Visualization: The Pellizzari Reaction Mechanism

The following diagram illustrates the stepwise mechanism of the Pellizzari reaction, highlighting the critical dehydration steps.

Caption: Stepwise mechanism of the Pellizzari reaction involving condensation, dehydration, and cyclization.

The Antifungal Revolution: From Imidazole to Triazole

The most transformative application of 1,2,4-triazoles occurred in the 1980s and 90s with the development of systemic antifungals.

The Selectivity Problem

Early azole antifungals (e.g., Ketoconazole) were imidazoles. While effective, they suffered from a critical flaw: poor selectivity . The imidazole nitrogen coordinated too avidly with mammalian Cytochrome P450 enzymes (specifically CYP3A4), leading to severe drug-drug interactions and inhibition of steroidogenesis (e.g., testosterone synthesis).

The Triazole Solution

Replacing the imidazole ring with a 1,2,4-triazole ring reduced the affinity for mammalian heme iron while maintaining high affinity for the fungal enzyme Lanosterol 14α-demethylase (CYP51) .

-

Fluconazole (Pfizer, 1990): The introduction of the 2,4-difluorophenyl group improved metabolic stability, while the bis-triazole structure conferred high water solubility, allowing for intravenous dosing.

-

Itraconazole (Janssen, 1992): A lipophilic "long-tailed" triazole that extended the spectrum to Aspergillus spp.

Mechanism of Action: CYP51 Inhibition

The 1,2,4-triazole acts as a non-competitive inhibitor. The N4 nitrogen coordinates directly with the heme iron (Fe) in the active site of CYP51. This blockade prevents the binding of molecular oxygen, halting the demethylation of lanosterol. The accumulation of toxic methylated sterols and the depletion of ergosterol lead to fungal membrane rupture.

Visualization: CYP51 Inhibition Pathway

Caption: Mechanism of Action: Coordination of the triazole N4-nitrogen to the CYP51 heme iron blocks ergosterol synthesis.[2][6][7][8][9][10]

Modern Medicinal Chemistry & Beyond

The utility of 1,2,4-triazoles extends beyond antifungals into oncology and agrochemistry.

Oncology: Aromatase Inhibitors

In hormone-receptor-positive breast cancer, the enzyme aromatase converts androgens to estrogens. 1,2,4-triazole derivatives like Letrozole and Anastrozole are potent aromatase inhibitors.

-

Mechanism: Similar to CYP51 inhibition, the triazole coordinates with the heme iron of the aromatase enzyme (CYP19A1), preventing the hydroxylation required for aromatization.

Modern Synthetic Methodologies

Contemporary research has moved away from thermal condensation toward high-precision catalysis.

-

Transition Metal Catalysis: Copper and palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig type) allow for the direct arylation of the triazole ring.

-

C-H Activation: Recent advances utilize Direct C-H functionalization to install substituents at the C3 or C5 positions without pre-functionalized precursors, streamlining library synthesis.

Data Summary: The Evolution of Triazole Antifungals

The following table summarizes the structural and clinical evolution of key triazole antifungals.

| Drug | Generation | Key Structural Feature | Primary Clinical Advantage |

| Fluconazole | 1st | Bis-triazole, 2,4-difluorophenyl | High water solubility, CNS penetration, low protein binding. |

| Itraconazole | 1st | Triazole + Dioxolane linker | Broader spectrum (Aspergillus), but poor bioavailability (lipophilic). |

| Voriconazole | 2nd | Fluoropyrimidine core | Enhanced potency against resistant Candida and Aspergillus. |

| Posaconazole | 2nd | Extended side chain (THF) | Potent activity against Mucorales; improved metabolic profile. |

| Isavuconazole | 2nd | Prodrug (Isavuconazonium) | Water-soluble prodrug; predictable pharmacokinetics. |

Experimental Protocol: Microwave-Assisted Synthesis of 3,5-Diphenyl-1,2,4-Triazole

A modern adaptation of the Pellizzari reaction.

Objective: Synthesis of 3,5-diphenyl-1,2,4-triazole from benzamide and benzhydrazide.

Reagents:

-

Benzamide (1.0 eq)

-

Benzhydrazide (1.0 eq)

-

Ethylene Glycol (Solvent)

-

Catalyst: p-TsOH (10 mol%)

Protocol:

-

Preparation: In a microwave-safe vial, combine benzamide (1 mmol), benzhydrazide (1 mmol), and p-TsOH (0.1 mmol) in 2 mL of ethylene glycol.

-

Irradiation: Seal the vial and irradiate at 150°C for 20 minutes (Power: 150W, Max Pressure: 200 psi).

-

Work-up: Pour the reaction mixture into 20 mL of ice-cold water. A white precipitate should form immediately.

-

Purification: Filter the solid under vacuum. Wash with cold water (3 x 10 mL) and diethyl ether (2 x 5 mL). Recrystallize from ethanol/water if necessary.

-

Validation: Verify structure via 1H-NMR (DMSO-d6) and LC-MS (Expected M+H: 222.1).

References

-

Bladin, J. A. (1885).[8] "Ueber von Dicyanphenylhydrazin abgeleitete Verbindungen." Berichte der deutschen chemischen Gesellschaft, 18(1), 1544–1551. Link

-

Pellizzari, G. (1911).[4][11] "Sopra una nuova sintesi dei triazoli." Gazzetta Chimica Italiana, 41, 20–29.

-

Shneine, J. K., & Alaraji, Y. H. (2016). "Chemistry of 1,2,4-Triazole: A Review Article." International Journal of Science and Research, 5(3), 1411-1423. Link

-

Maertens, J. A. (2004). "History of the development of azole derivatives." Clinical Microbiology and Infection, 10(Suppl 1), 1–10. Link

-

Peyton, L. R., et al. (2015).[12] "Triazole antifungals: a review." Drugs of Today, 51(12), 705-718. Link

-

Lass-Flörl, C. (2011). "Triazole antifungal agents in invasive fungal infections: a comparative review." Drugs, 71(18), 2405-2419. Link

-

Smith, D. A., et al. (1996). "Pharmacokinetics and metabolism of the antifungal agent fluconazole." Xenobiotica, 26(3), 255-273. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scite.ai [scite.ai]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pellizzari Reaction [drugfuture.com]

- 12. researchgate.net [researchgate.net]

Theoretical Studies on 3,5-Bis(dimethylamino)-1H-1,2,4-triazole: Electronic Structure, Tautomerism, and Predictive Bioactivity

An In-Depth Technical Guide on the Theoretical & Computational Analysis of 3,5-Bis(dimethylamino)-1H-1,2,4-triazole.

Executive Summary